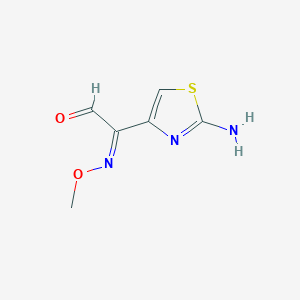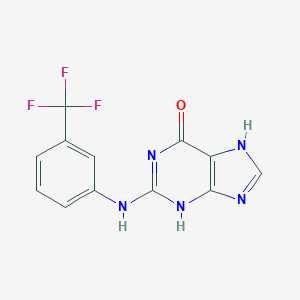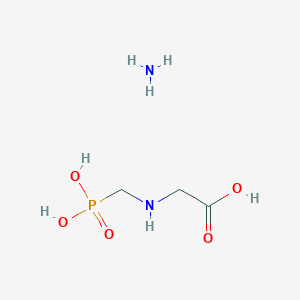![molecular formula C14H18O5 B045144 2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde CAS No. 116425-03-7](/img/structure/B45144.png)
2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde is a natural compound found in various plants, including the roots of the Chinese herb Rheum palmatum. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
Applications De Recherche Scientifique
Stereoselective Synthesis
Research has shown that the reaction of benzaldehyde derivatives with specific compounds can result in highly stereoselective synthesis. For example, a reaction involving benzaldehyde derivatives produced trans-3-phenyl-2,3-glycidamide derivatives in good yields, demonstrating the potential of such compounds in stereoselective synthesis processes (Fernández et al., 1990).
Synthesis of Complex Organic Molecules
Benzaldehyde derivatives have been utilized in the synthesis of complex organic molecules. For instance, a study detailed the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol from a commercially available 3-hydroxy-4-methoxy-benzaldehyde (Banerjee et al., 2013).
Oxidation Products in Atmospheric Chemistry
In atmospheric chemistry, benzaldehyde derivatives like 2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde are significant in the study of oxidation products. Research on the OH oxidation of toluene, which produces cresol and benzaldehyde, reveals insights into the formation of low-volatility products crucial in understanding secondary organic aerosol formation (Schwantes et al., 2016).
Enantioselective Synthesis
The compound has been explored in enantioselective synthesis processes. A study on the alkylation of benzaldehyde derivatives exhibited methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987).
Antioxidant Activity
Benzaldehyde derivatives have been evaluated for their antioxidant properties. A study synthesized compounds using 4-(4-methylbenzoxy)benzaldehyde and analyzed their potential in vitro antioxidant activities, offering insights into their possible therapeutic applications (Yüksek et al., 2015).
Chemosensor Development
These compounds have been used in developing chemosensors. For example, two compounds synthesized from 4-methyl-2,6-diformylphenol and aminopyridine have been explored as fluorescent chemosensors for pH, showing potential in differentiating between normal cells and cancer cells (Dhawa et al., 2020).
Fungicidal Activities
Benzaldehyde derivatives have demonstrated fungicidal activities. A study synthesized 4,5-dihydro-1,2,4-triazole Schiff base derivatives with substituted benzaldehydes and confirmed their good fungicidal activities (Sun et al., 2009).
Propriétés
Numéro CAS |
116425-03-7 |
|---|---|
Nom du produit |
2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde |
Formule moléculaire |
C14H18O5 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde |
InChI |
InChI=1S/C14H18O5/c1-4-7(2)5-10(16)11-13(18)8(3)12(17)9(6-15)14(11)19/h6-7,17-19H,4-5H2,1-3H3/t7-/m0/s1 |
Clé InChI |
FNFBYOKOPYBWMY-ZETCQYMHSA-N |
SMILES isomérique |
CC[C@H](C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C)O |
SMILES |
CCC(C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C)O |
SMILES canonique |
CCC(C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




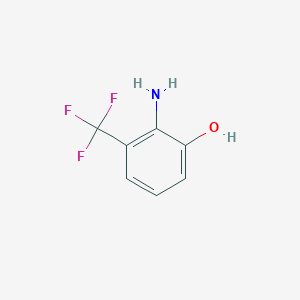

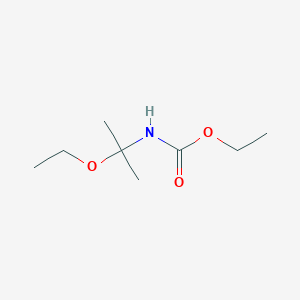
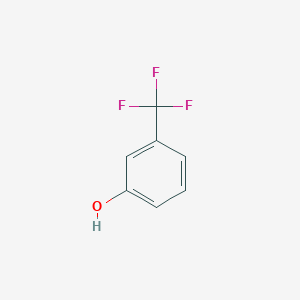
![1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B45072.png)
![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)
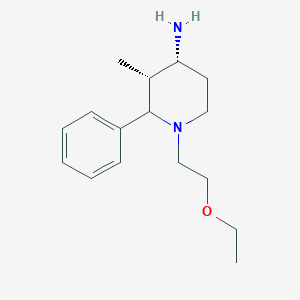
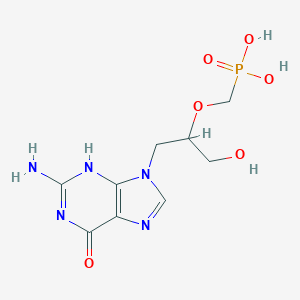
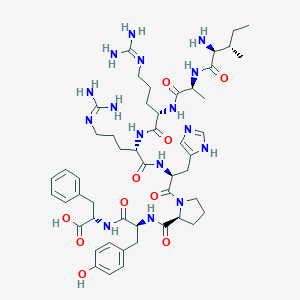
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)
